![molecular formula C22H21N3O5S B2986354 N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide CAS No. 955722-41-5](/img/structure/B2986354.png)
N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide
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Description
The compound “N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a tetrahydroisoquinoline group, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .
Scientific Research Applications
- Synthesis : N-(4-bromophenyl)furan-2-carboxamide (3) is synthesized by reacting furan-2-carbonyl chloride (1) with 4-bromoaniline (2) in the presence of Et3N, yielding excellent yields of 94% .
- Anti-Bacterial Properties : The compound (3) demonstrates potent antibacterial activity against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Notably, it is particularly effective against NDM-positive A. baumannii strains .
- Validation : Docking studies and molecular dynamics simulations further validate its active site interactions and stability .
Antibacterial Activity
properties
IUPAC Name |
N-[4-[[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-15(26)23-18-6-8-20(9-7-18)31(28,29)24-19-5-4-16-10-11-25(14-17(16)13-19)22(27)21-3-2-12-30-21/h2-9,12-13,24H,10-11,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZBTRPOTSFBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide |
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